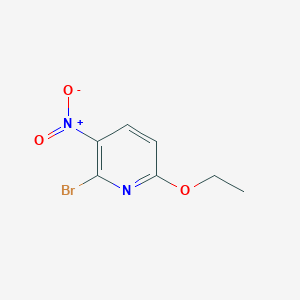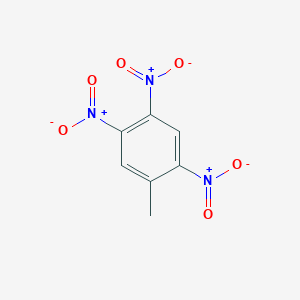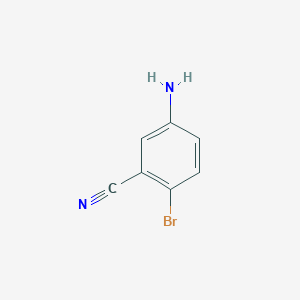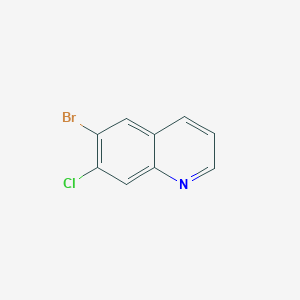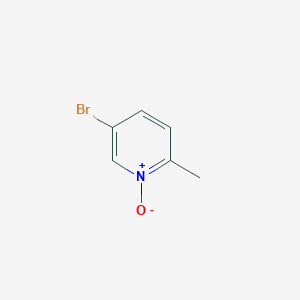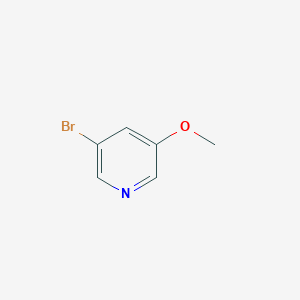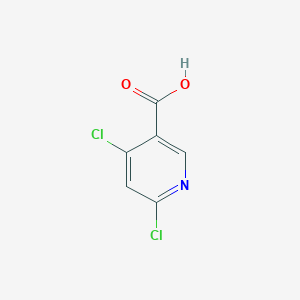
2-(Trimethylsilyl)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trimethylsilyl)biphenyl is an organic compound with the chemical formula C14H18Si. It is a derivative of biphenyl, a compound with two benzene rings connected by a single bond. The compound is widely used in scientific research due to its unique properties.
Scientific Research Applications
2-(Trimethylsilyl)biphenyl has several applications in scientific research. It is widely used as a ligand in organometallic chemistry, where it forms complexes with transition metals such as palladium and platinum. These complexes are used in catalysis, which is the acceleration of a chemical reaction by a catalyst.
The compound is also used in the synthesis of organic compounds such as aryl ketones and aryl alcohols. It is a useful reagent in the Suzuki coupling reaction, which is a method for forming carbon-carbon bonds between aryl halides and arylboronic acids.
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)biphenyl is not well understood. However, it is believed to act as a nucleophile in organic reactions, which is a molecule that donates a pair of electrons to form a chemical bond.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 2-(Trimethylsilyl)biphenyl. However, it is not used as a drug and has no known therapeutic effects. Therefore, information on drug usage and dosage, as well as drug side effects, are not applicable to this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Trimethylsilyl)biphenyl in lab experiments is its high purity. The compound can be easily synthesized and purified, making it a reliable reagent for organic synthesis. Additionally, the compound is stable and can be stored for long periods without degradation.
One limitation of using 2-(Trimethylsilyl)biphenyl is its high cost. The compound is not readily available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the compound is highly reactive and can pose a safety hazard if not handled properly.
Future Directions
There are several future directions for research involving 2-(Trimethylsilyl)biphenyl. One area of interest is the development of new catalytic systems using the compound as a ligand. Additionally, research could focus on the synthesis of new organic compounds using 2-(Trimethylsilyl)biphenyl as a reagent.
Another area of interest is the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl. Further research could elucidate the role of the compound in organic reactions and its potential as a nucleophile.
Conclusion:
2-(Trimethylsilyl)biphenyl is a valuable compound in scientific research due to its unique properties. The compound is widely used as a ligand in organometallic chemistry and a reagent in organic synthesis. While the biochemical and physiological effects of the compound are not well understood, it has several advantages and limitations for lab experiments. Future research could focus on the development of new catalytic systems and the study of the mechanism of action of 2-(Trimethylsilyl)biphenyl.
Synthesis Methods
The synthesis of 2-(Trimethylsilyl)biphenyl involves the reaction between biphenyl and trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction takes place in an organic solvent such as tetrahydrofuran or dimethylformamide. The product is then purified using column chromatography or recrystallization.
properties
CAS RN |
17049-39-7 |
|---|---|
Product Name |
2-(Trimethylsilyl)biphenyl |
Molecular Formula |
C15H18Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
trimethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C15H18Si/c1-16(2,3)15-12-8-7-11-14(15)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
CPENQHKKFGEUJL-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1C2=CC=CC=C2 |
synonyms |
2-(TRIMETHYLSILYL)BIPHENYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




